Fmoc-DOPA(acetonide)-OH
Description
Significance of Fmoc-DOPA(acetonide)-OH in Contemporary Organic Chemistry
The principal significance of this compound lies in its role as a specialized reagent for Solid-Phase Peptide Synthesis (SPPS). chempep.comsigmaaldrich.com The DOPA residue is a key component of various natural proteins, notably the adhesive proteins secreted by marine mussels and tubeworms, which are renowned for their remarkable underwater adhesion. nih.govsioc-journal.cn The synthesis of peptides containing DOPA is therefore of great interest for creating new biomaterials and bio-adhesives. nih.govgoogle.com
However, the catechol side chain of DOPA is highly reactive and susceptible to oxidation, complicating its direct use in peptide synthesis. This compound overcomes this challenge by providing orthogonal protection: the N-α-amino group is protected by the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, while the catechol is protected by an acid-labile acetonide group. chempep.comnih.gov This dual-protection scheme allows the building block to be seamlessly integrated into standard Fmoc-based SPPS protocols, which are widely used for their mild reaction conditions and suitability for automation. nih.govamericanpeptidesociety.org Consequently, this compound is a key precursor for the synthesis of adhesive mussel-inspired proteins and peptides. sioc-journal.cn
Historical Context of DOPA Protection in Peptide Synthesis
The journey to effectively incorporate DOPA into synthetic peptides is rooted in the broader history of peptide chemistry. The fundamental challenge in synthesizing any peptide is to selectively form amide bonds between specific amino acids without unintended side reactions. This requires the temporary masking of reactive groups, a concept known as "protection chemistry."
Early peptide synthesis relied on solution-phase methods and protecting groups like benzyloxycarbonyl (Cbz). The advent of Solid-Phase Peptide Synthesis (SPPS) by R.B. Merrifield in the 1960s revolutionized the field, initially using the tert-butyloxycarbonyl (Boc) protecting group for the α-amino group, which is removed with acid. americanpeptidesociety.orgpeptide.com
The synthesis of DOPA-containing peptides presented a unique hurdle due to the easily oxidized catechol side chain. nih.govgoogle.com Researchers explored various strategies to shield this reactive moiety during synthesis. Among the protecting groups investigated were cyclic ethyl orthoformate and silyl-based groups like tert-butyldimethylsilyl (TBDMS) and tert-butyldiphenylsilyl (TBDPS). nih.govresearchgate.net While functional, the search continued for a protecting group that was robustly stable during the synthesis cycles but could be removed cleanly at the final stage. The acetonide group emerged as a highly suitable candidate, demonstrating excellent compatibility with the increasingly popular Fmoc-SPPS strategy, which uses a base to remove the N-terminal protecting group. nih.govlookchem.com This compatibility was a crucial development, paving the way for the reliable synthesis of DOPA-peptides.
Role of Acetonide and Fmoc Protecting Groups in Chemical Synthesis
The utility of this compound is defined by the distinct and complementary roles of its two protecting groups. This "orthogonal" protection strategy is the cornerstone of modern peptide synthesis, allowing for the selective removal of one group without affecting the other. altabioscience.comiris-biotech.de
The Fmoc Group: The 9-fluorenylmethoxycarbonyl (Fmoc) group serves as a temporary shield for the α-amino group of the amino acid. altabioscience.comiris-biotech.de Its key feature is its lability to basic conditions; it is typically removed rapidly and cleanly using a solution of a weak base like piperidine (B6355638). americanpeptidesociety.orgnih.gov This deprotection step regenerates the free amine, which is then ready to form a peptide bond with the next incoming amino acid. This mild deprotection is a major advantage of the Fmoc strategy, as it avoids the repeated use of strong acids that can degrade sensitive peptide sequences or their linkages to the solid support resin. nih.gov Furthermore, the cleavage of the Fmoc group releases a byproduct, dibenzofulvene, which has a strong UV absorbance, allowing for real-time monitoring of the deprotection reaction. altabioscience.com
This elegant combination ensures that the reactive functionalities of the DOPA amino acid are revealed only when intended, leading to the synthesis of the desired peptide with high purity and yield.
Overview of Research Trajectories Involving this compound
Research involving this compound has progressed along several key trajectories, focusing on both its synthesis and its application in creating functional molecules.
Optimization of Synthesis: A significant area of research has been the development of more efficient and cost-effective methods for producing this compound itself. Early synthetic routes were often complex, lengthy, and resulted in low yields, which limited the compound's accessibility for broader research. sioc-journal.cngoogle.com More recent studies have reported facile, high-yield synthetic strategies, making this crucial building block more readily available. nih.govsioc-journal.cn Researchers have also focused on ensuring the optical purity of the final product, confirming that the original chirality of the L-DOPA is maintained throughout the synthetic process. nih.gov
Development of Biomimetic Materials: The primary application of this compound is in the synthesis of peptides that mimic natural DOPA-containing proteins. nih.gov A major focus is on replicating the adhesive properties of mussel foot proteins and the cement proteins of marine tubeworms like Phragmatopoma californica. nih.govlookchem.com By incorporating DOPA into synthetic peptides, scientists aim to develop powerful, water-resistant bio-adhesives for medical and industrial applications. The catechol moiety of DOPA is known to form strong complexes with various surfaces, including metal ions, which is a key aspect of its adhesive function. fishersci.combachem.com
Probing Molecular Interactions: This compound is also used as a tool in fundamental chemical and biological research. For instance, it has been incorporated into synthetic peptides to study how DOPA residues influence molecular self-assembly and the formation of supramolecular structures. By comparing DOPA-containing peptides to their tyrosine-containing analogues, researchers can elucidate the specific role of the catechol group in mediating intermolecular interactions.
Bioconjugation and Prodrugs: There is also interest in using this compound in the fields of bioconjugation and drug delivery. It has been described as a dopamine (B1211576) prodrug that can be immobilized on solid supports, enabling the modification of biomolecules like proteins and nucleic acids with dopamine-containing sequences. biosynth.com
Interactive Data Tables
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | (2S)-3-(2,2-dimethyl-1,3-benzodioxol-5-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
| CAS Number | 852288-18-7 |
| Molecular Formula | C₂₇H₂₅NO₆ |
| Molecular Weight | 459.49 g/mol |
| InChI Key | SHZLOTJPHMTVDI-QFIPXVFZSA-N |
Data sourced from sigmaaldrich.combiosynth.comscbt.comadvancedchemtech.com
Table 2: Protecting Groups in this compound
| Protecting Group | Protected Functional Group | Typical Deprotection Conditions |
|---|---|---|
| Fmoc | α-Amino group | 20-40% Piperidine in an organic solvent (e.g., DMF) |
| Acetonide | Catechol side chain (vicinal diol) | Strong acid (e.g., Trifluoroacetic acid) |
Data sourced from chempep.comnih.govamericanpeptidesociety.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-3-(2,2-dimethyl-1,3-benzodioxol-5-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO6/c1-27(2)33-23-12-11-16(14-24(23)34-27)13-22(25(29)30)28-26(31)32-15-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-12,14,21-22H,13,15H2,1-2H3,(H,28,31)(H,29,30)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZLOTJPHMTVDI-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2=C(O1)C=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC2=C(O1)C=C(C=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of Fmoc Dopa Acetonide Oh
Facile Synthetic Routes to Fmoc-DOPA(acetonide)-OH
The synthesis of this compound from commercially available L-DOPA has been a subject of considerable research, aiming for efficient and cost-effective methods that preserve the compound's chirality. nih.govsioc-journal.cn A common and effective strategy involves a multi-step process that begins with the protection of the amino and carboxyl groups of L-DOPA. nih.gov
Phthaloyl Group Protection of Amino and Methyl Ester Protection of Carboxyl
A key challenge in modifying L-DOPA is the reactivity of its catechol side chain. nih.gov Direct protection of the catechol in unprotected L-DOPA is often unsuccessful. nih.gov Therefore, a prerequisite for successful acetonide cyclization is the protection of both the amino and carboxyl groups. nih.gov
A widely adopted method employs a phthaloyl (Phth) group for the protection of the primary amino group. nih.gov This is typically achieved by reacting L-DOPA with N-carbethoxyphthalimide. nih.gov Following the protection of the amino group, the carboxyl group is converted to a methyl ester (OMe) using reagents like thionyl chloride (SOCl₂) in methanol. nih.gov This two-step protection scheme yields Phth-DOPA-OMe. nih.gov
Acetonide Cyclization in the Presence of p-Toluenesulfonic Acid (TsOH)
With the amino and carboxyl groups protected, the catechol side chain can be efficiently protected as an acetonide. This is accomplished by refluxing Phth-DOPA-OMe with 2,2-dimethoxypropane (B42991) (DMP) in an anhydrous solvent like benzene (B151609), using p-toluenesulfonic acid (TsOH) as a catalyst. nih.gov The reaction is an equilibrium process, and to drive it to completion, the byproducts, water and methanol, are removed using a Soxhlet extractor filled with a drying agent like anhydrous calcium chloride. nih.gov
Attempts to directly protect the catechol of L-DOPA or its methyl ester hydrochloride salt with acetone (B3395972) or DMP in the presence of TsOH have been shown to be ineffective, often leading to the formation of isoquinoline (B145761) byproducts through a Pictet-Spengler condensation. nih.govnih.gov
Subsequent Fmoc Introduction for N-α Protection
Following the successful protection of the catechol group, the phthaloyl and methyl ester protecting groups are removed to allow for the introduction of the Fmoc group. The phthaloyl group is readily cleaved using hydrazine, and the methyl ester is hydrolyzed under alkaline conditions with a base such as lithium hydroxide (B78521) (LiOH). nih.gov
The resulting intermediate, H-DOPA(acetonide)-OH, is then reacted with N-(9-fluorenylmethyloxycarbonyl)oxysuccinimide (Fmoc-OSu) in the presence of a base like sodium carbonate to yield the final product, this compound. nih.gov The product is typically purified by silica (B1680970) gel flash chromatography. nih.gov
Comparison with Alternative DOPA Protection Strategies
While the acetonide protecting group is widely used and compatible with Fmoc SPPS, other strategies for protecting the DOPA catechol have been explored. nih.govgoogle.com These include the use of:
Cyclic Ethyl Orthoformate: This has been reported as an alternative protecting group for the catechol moiety. nih.govgoogle.com
tert-Butyldiphenylsilyl (TBDPS): The TBDPS group is another option for catechol protection. nih.govgoogle.com
Benzylidene Acetal (BA) and Benzyl (B1604629) Ester (Bzl): These have also been investigated as potential protecting groups. google.com
The acetonide group is particularly advantageous due to its stability in basic conditions and lability in acidic conditions, making it compatible with the standard Fmoc SPPS workflow where the Fmoc group is removed with a base (like piperidine) and the final cleavage from the resin and side-chain deprotection are performed with a strong acid (like trifluoroacetic acid). nih.govgoogle.com
| Protecting Group | Key Features | Compatibility with Fmoc SPPS |
| Acetonide | Stable to bases, labile to acids. nih.gov | Compatible. nih.govgoogle.com |
| Cyclic Ethyl Orthoformate | Alternative catechol protecting group. nih.gov | Reported for use in DOPA-containing peptides. google.com |
| TBDPS | Silyl-based protecting group. nih.gov | Reported for use in DOPA-containing peptides. google.com |
Considerations for Optically Pure this compound Synthesis
Maintaining the stereochemical integrity of the L-DOPA starting material is crucial for the biological activity of the resulting peptides. The synthetic route described, starting from L-DOPA, has been shown to yield optically pure this compound. nih.gov Chiral High-Performance Liquid Chromatography (HPLC) analysis can be used to confirm the optical purity of the final product by comparing it to commercially available L- and D/L-DOPA standards. nih.gov The absence of the D-DOPA peak in the chromatogram confirms that the L-chirality is retained throughout the synthesis, including the refluxing step with DMP and TsOH. nih.gov
Chemical Reactivity and Stability of this compound
This compound is a stable, crystalline solid, typically appearing as a white to beige powder. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com The acetonide protecting group is stable under the basic conditions used for Fmoc deprotection in SPPS (e.g., piperidine). nih.gov This stability is essential for the successful incorporation of the DOPA residue into a growing peptide chain without premature deprotection of the catechol.
The compound is designed for use in Fmoc solid-phase peptide synthesis and can be coupled to a resin-bound peptide chain using standard coupling reagents. chempep.com The acetonide group remains intact during these coupling steps.
The deprotection of the catechol group occurs during the final cleavage of the peptide from the solid support. chempep.comlabmix24.com Treatment with a standard cleavage cocktail containing trifluoroacetic acid (TFA) and water effectively removes the acetonide group, yielding the native DOPA residue in the final peptide. chempep.comsigmaaldrich.com The acetonide protecting group has been shown to be stable to 2% TFA in dichloromethane (B109758) (DCM), indicating its robustness during certain steps of peptide synthesis. nih.gov
The catechol group of DOPA is susceptible to oxidation, which can lead to the formation of reactive dopaquinone. nih.gov This oxidation is more prevalent under basic conditions. nih.gov The acetonide protection of the catechol in this compound prevents this oxidation during peptide synthesis.
Stability of Acetonide Protecting Group under Fmoc Solid-Phase Peptide Synthesis (SPPS) Conditions
The acetonide group is employed to protect the reactive catechol moiety of the 3,4-dihydroxyphenylalanine (DOPA) side chain during peptide synthesis. A key requirement for any protecting group in Fmoc-SPPS is its stability under the conditions used for the cleavage of the temporary Nα-Fmoc group, which is typically achieved using a basic solution, most commonly piperidine (B6355638) in a solvent like dimethylformamide (DMF).
Research has demonstrated that the acetonide protecting group is compatible with the Fmoc SPPS method. nih.gov It remains stable during the repetitive steps of Fmoc deprotection with piperidine, ensuring the integrity of the catechol side chain throughout peptide elongation. nih.goviris-biotech.de This stability to basic conditions is a crucial feature that allows for the selective removal of the Fmoc group without premature deprotection of the DOPA side chain. nih.gov
Furthermore, in a practical demonstration of its utility, this compound was successfully incorporated into a short synthetic peptide. nih.gov The stability of the acetonide was confirmed by analyzing a protected pentapeptide, Fmoc-DOPA(acetonide)-Gly-Gly-Lys(Boc)-Lys(Boc)-OH, which showed the expected molecular weight, indicating the acetonide group remained intact after synthesis. nih.gov
Cleavage Mechanisms of Acetonide Group with Trifluoroacetic Acid (TFA) Mixtures
Following the successful assembly of the peptide chain, the final step involves the cleavage of the peptide from the solid support and the removal of all side-chain protecting groups. In Fmoc-SPPS, this is typically accomplished using a strong acid, most commonly trifluoroacetic acid (TFA).
The acetonide group, which is stable to the basic conditions of Fmoc removal, is designed to be labile to acidic conditions. nih.gov The cleavage mechanism involves the protonation of one of the ether oxygens of the acetonide by TFA. This protonation creates a good leaving group, which is subsequently attacked by a nucleophile, leading to the opening of the dioxolane ring and the release of acetone and the free catechol. The presence of water in the TFA cleavage cocktail facilitates the hydrolysis of the resulting carbocation intermediate. chempep.comlabmix24.com
A common cleavage cocktail for removing the acetonide group along with other acid-labile protecting groups is a mixture of TFA, water, and a scavenger like triisopropylsilane (B1312306) (TIS). For instance, a mixture of TFA/TIS/H₂O (95:2.5:2.5) has been used to effectively cleave the acetonide group. nih.gov The scavengers are crucial for quenching reactive cationic species generated during the cleavage process, which could otherwise lead to side reactions with sensitive amino acid residues. sigmaaldrich.com It has been shown that treatment with TFA mixtures containing water leads to the complete deprotection of the DOPA side chain. chempep.comlabmix24.comsigmaaldrich.com
Compatibility with Other Protecting Group Orthogonalities in Peptide Chemistry (e.g., Boc/Benzyl)
The concept of orthogonal protection is fundamental to complex chemical synthesis, allowing for the selective removal of one protecting group in the presence of others. The Fmoc/tBu (tert-butyl) protection strategy is a widely used orthogonal combination in modern SPPS. iris-biotech.de In this scheme, the Fmoc group is base-labile, while the tert-butyl-based side-chain protecting groups are acid-labile.
This compound fits well within this orthogonal scheme. The acetonide group is stable to the basic conditions used to remove the Fmoc group, and it is cleaved by the same acidic conditions (TFA) used to remove tert-butyl-based protecting groups like Boc (tert-butoxycarbonyl) and tBu (tert-butyl ether). nih.goviris-biotech.deorganic-chemistry.org This compatibility allows for the simultaneous deprotection of the acetonide and other side-chain protecting groups in the final cleavage step.
In contrast, the Boc/Benzyl (Bzl) protection strategy relies on differential acid lability. The Nα-Boc group is removed with moderate acid (e.g., TFA), while benzyl-based side-chain protecting groups require stronger acids like liquid hydrogen fluoride (B91410) (HF) for cleavage. iris-biotech.de While the acetonide group is also acid-labile, its cleavage conditions (TFA) are more aligned with the removal of Boc and tBu groups rather than the harsher conditions required for benzyl group removal. The use of this compound is therefore more common and straightforward in the context of Fmoc/tBu chemistry.
Investigation of Potential Side Reactions During Synthesis and Application
Pictet-Spengler Condensations with Catecholamines
A significant challenge in the chemistry of DOPA and other catecholamines like dopamine (B1211576) is their propensity to undergo Pictet-Spengler reactions. google.comnih.gov This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline. msu.eduyoutube.com In the context of DOPA synthesis, the amino group can react with aldehydes or ketones, including acetone which is a component of the acetonide protecting group, leading to the formation of unwanted isoquinoline byproducts. google.comnih.gov
Research has shown that direct acetonide protection of L-DOPA can be problematic, often resulting in the formation of a Pictet-Spengler derived tetrahydroisoquinoline instead of the desired acetonide. msu.edu This side reaction is a major hurdle in the synthesis of acetonide-protected DOPA. To circumvent this, a common strategy involves the pre-protection of the amino group before attempting the acetonide formation. nih.govnih.govnih.gov For the synthesis of this compound, the amino group of DOPA is first protected with a group like phthaloyl, which is compatible with the subsequent acetonide formation and can later be removed and replaced with the Fmoc group. nih.gov
Challenges in Direct Acetonide Protection without Prior Amino/Carboxyl Protection
As highlighted above, the direct protection of the catechol moiety of L-DOPA as an acetonide without first protecting the amino and carboxyl groups is fraught with difficulties. The primary challenge is the competing Pictet-Spengler condensation. msu.edugoogle.com Attempts to directly react L-DOPA with acetone or 2,2-dimethoxypropane in the presence of an acid catalyst often lead to the formation of a tetrahydroisoquinoline derivative in high yield, rather than the desired acetonide. msu.edu
To successfully synthesize this compound, a multi-step approach is necessary. This typically involves:
Protection of the amino group of L-DOPA, for example, with a phthaloyl group. nih.gov
Protection of the carboxyl group, often as a methyl ester. nih.gov
Protection of the catechol moiety as an acetonide. nih.gov
Deprotection of the amino and carboxyl groups. nih.gov
Introduction of the Fmoc group onto the free amino group to yield the final product, this compound. nih.gov
This stepwise protection strategy effectively blocks the reactive sites and prevents the undesired Pictet-Spengler side reaction, allowing for the clean formation of the acetonide-protected DOPA derivative. nih.gov
Analytical and Characterization Techniques for this compound
The identity and purity of this compound are confirmed using a variety of analytical techniques. These methods are crucial for quality control and to ensure the successful incorporation of the amino acid into a peptide chain.
Table 1: Analytical Techniques for this compound
| Analytical Technique | Purpose | Typical Findings |
| Infrared (IR) Spectroscopy | To identify the presence of key functional groups. | The IR spectrum will show characteristic absorption bands for the various functional moieties within the molecule. sigmaaldrich.com |
| Thin-Layer Chromatography (TLC) | To assess the purity of the compound. | A single spot on the TLC plate indicates a high degree of purity. sigmaaldrich.com |
| Enantiomeric Purity Analysis | To determine the stereochemical integrity of the L-amino acid. | Chiral High-Performance Liquid Chromatography (HPLC) is used to confirm the absence of the D-enantiomer, ensuring high optical purity. nih.govsigmaaldrich.com |
| Mass Spectrometry (MS) | To confirm the molecular weight of the compound. | Techniques like MALDI-TOF MS can be used to verify the mass of the final product and peptide fragments containing it. nih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the detailed structure of the molecule. | ¹H and ¹³C NMR spectroscopy provide information on the chemical environment of the protons and carbons, confirming the structure. msu.edu |
Chiral HPLC analysis is particularly important to verify that the chirality of the original L-DOPA is retained throughout the synthetic process. nih.gov This is a critical quality parameter for the use of this compound in the synthesis of biologically active peptides.
Chiral HPLC Analysis for Optical Purity Determination
The enantiomeric purity of this compound is a critical parameter, as the biological activity of peptides is often dependent on the specific stereochemistry of their constituent amino acids. Chiral High-Performance Liquid Chromatography (HPLC) is the primary method employed to determine the optical purity of this compound. nih.gov
To assess the enantiomeric excess, the Fmoc and acetonide protecting groups are first cleaved to yield the free DOPA amino acid. nih.gov This product is then analyzed using a chiral HPLC column, such as a CHIROBIOTIC T column. nih.gov The separation of the L- and D-enantiomers is achieved, and by comparing the chromatogram to commercially available L-DOPA and D/L-DOPA standards, the optical purity of the synthesized this compound can be confirmed. nih.gov This analysis ensures that the L-DOPA retains its chirality throughout the synthetic process. nih.gov Suppliers often report an enantiomeric purity of ≥ 99.0%. sigmaaldrich.comsigmaaldrich.com
The direct chiral separation of DOPA and its derivatives can also be achieved using various chiral stationary phases (CSPs) or by adding a chiral selector to the mobile phase. nih.govnih.govchromatographyonline.comchiralpedia.comspringernature.com For instance, sulfated β-cyclodextrin has been effectively used as a chiral selector in capillary electrophoresis for the enantiomeric resolution of DOPA. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the molecular framework, confirming the presence of the Fmoc, DOPA, and acetonide moieties. nih.govacs.org
¹H NMR: The proton NMR spectrum of DOPA, the core of the molecule, typically shows characteristic signals for the aromatic and aliphatic protons. hmdb.ca For the complete this compound molecule, the spectrum would be more complex, showing signals corresponding to the fluorenyl group of the Fmoc protector, the protons of the DOPA side chain and backbone, and the methyl groups of the acetonide protector.
¹³C NMR: The carbon-13 NMR spectrum provides complementary information, showing distinct signals for each carbon atom in the molecule. The chemical shifts of the acetonide carbons, for example, can provide insights into the stereochemistry of the diol protection. univ-lemans.frorganicchemistrydata.org The carbonyl carbon of the carboxylic acid and the carbons of the Fmoc group also have characteristic chemical shifts. oregonstate.edu The acetonide methyl groups typically appear around 24-25 ppm, while the ketal carbon is observed around 100 ppm. univ-lemans.fr
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) | Region |
| Carbonyl (C=O) | 165-190 | Carboxylic Acid |
| Aromatic (C) | 125-170 | Aromatic |
| Alkene (=C-H) | 120-160 | Alkene |
| Acetal (O-C-O) | 90-110 | Acetal |
| Ether (C-O) | 60-80 | Ether |
| Alkane (CH) | 10-55 | Alkane |
Note: These are general predicted ranges and actual values may vary based on solvent and other experimental conditions. oregonstate.edu
High-Resolution Mass Spectrometry (HRMS) and MALDI-TOF MS
Mass spectrometry techniques are vital for confirming the molecular weight and elemental composition of this compound.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the parent ion, which can be used to confirm the elemental formula of the compound (C₂₇H₂₅NO₆). nih.gov This level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.
MALDI-TOF MS: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is another powerful technique for the analysis of amino acids and their derivatives. nih.govresearchgate.netnih.gov It is particularly useful for analyzing peptides synthesized using this compound. nih.gov For instance, after incorporating the protected amino acid into a peptide chain, MALDI-TOF MS can be used to determine the molecular weight of the resulting peptide, confirming the successful coupling of the this compound unit. nih.gov This technique is known for its speed and ability to analyze complex mixtures. nih.govyoutube.commdpi.com
HPLC and TLC for Purity Assessment
HPLC: Reversed-phase HPLC is a standard method to determine the purity of the compound by separating it from any impurities or byproducts from the synthesis. nih.govintlab.orgrsc.org Suppliers typically report an HPLC purity of ≥ 97.0% or ≥ 98.0%. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comintlab.org The chromatogram should ideally show a single major peak corresponding to the product. nih.gov
TLC: Thin-Layer Chromatography is a quick and simple method for monitoring the progress of reactions and for preliminary purity assessment. sigmaaldrich.comsigmaaldrich.com A spot of the compound is applied to a TLC plate, which is then developed in an appropriate solvent system. The purity is estimated by visualizing the spots under UV light or with a staining agent. A single spot indicates a high degree of purity. Purity levels of ≥ 98% as determined by TLC are often reported. sigmaaldrich.comsigmaaldrich.com
Interactive Data Table: Purity Specifications for this compound
| Analytical Method | Typical Purity Specification | Reference |
| Chiral HPLC (Enantiomeric Purity) | ≥ 99.0% | sigmaaldrich.comsigmaaldrich.com |
| HPLC (Assay, area%) | ≥ 97.0% | sigmaaldrich.comsigmaaldrich.com |
| TLC | ≥ 98% | sigmaaldrich.comsigmaaldrich.com |
Applications of Fmoc Dopa Acetonide Oh in Peptide Synthesis and Beyond
Fmoc Solid-Phase Peptide Synthesis (SPPS) of DOPA-Containing Peptides
The Fmoc strategy is a widely preferred method for SPPS due to its efficiency and convenience. However, the chemical reactivity of the catechol group in DOPA necessitates protection during peptide synthesis to prevent unwanted side reactions. nih.gov The acetonide protecting group has proven to be compatible with the Fmoc SPPS method, making Fmoc-DOPA(acetonide)-OH a valuable reagent. nih.gov
Integration as a Building Block in Fmoc SPPS
This compound is readily incorporated into peptide chains using standard Fmoc SPPS protocols. nih.govchempep.com Its synthesis has been optimized to be simple and cost-effective, facilitating its broader application. sioc-journal.cnsioc-journal.cn The acetonide protection of the catechol group is achieved by reacting the DOPA derivative in the presence of p-toluenesulfonic acid. nih.gov The optical integrity of the L-DOPA is maintained throughout the synthesis of this compound, which is crucial for the biological activity of the final peptide. nih.gov
Strategies for Introducing DOPA Residues into Peptide Sequences (N-terminus, C-terminus, internal)
This compound can be incorporated at any desired position within a peptide sequence—N-terminus, C-terminus, or internally—using standard solid-phase synthesis techniques. For instance, in the synthesis of a short DOPA-containing peptide derived from marine tubeworm cement proteins, this compound was successfully incorporated into the sequence. nih.gov The flexibility of SPPS allows for the precise placement of DOPA residues to tailor the properties of the resulting peptide.
Optimization of Coupling Reactions in SPPS with this compound
Standard coupling reagents used in Fmoc SPPS are effective for incorporating this compound. One reported method utilized a mixture of BOP/HOBt/DIPEA in NMP with a pre-activation step to ensure efficient coupling. nih.gov The progress of the coupling reaction can be monitored using methods like the ninhydrin (B49086) test to ensure complete reaction before proceeding to the next step in the synthesis. nih.gov The concentration of the Fmoc-amino acid can influence the rate of the coupling reaction. researchgate.net
Table 1: Example Coupling Reaction Conditions for this compound
| Parameter | Condition |
| Coupling Reagent | BOP/HOBt/DIPEA (1:1:1:1) |
| Solvent | NMP |
| Pre-activation | 10 minutes |
| Reaction Time | 2 hours |
| Monitoring | Ninhydrin test |
This table is based on a reported synthesis of a DOPA-containing peptide. nih.gov
Challenges and Solutions in SPPS of DOPA-Peptides (e.g., aggregation, side reactions)
A primary challenge in the synthesis of DOPA-containing peptides is preventing side reactions involving the unprotected catechol group. The acetonide protecting group on this compound effectively mitigates this issue. nih.gov Other potential challenges in SPPS include peptide aggregation and the formation of by-products like aspartimides, especially in sequences containing aspartic acid. iris-biotech.desigmaaldrich.com Careful selection of coupling reagents and reaction conditions can help minimize these side reactions. For instance, the use of pseudoproline dipeptides can help to disrupt aggregation-prone sequences. nih.gov
Cleavage and Deprotection Protocols for DOPA-Containing Peptides
Following the completion of the peptide chain assembly, the peptide is cleaved from the solid support, and all protecting groups are removed. For peptides synthesized with this compound, a standard cleavage cocktail containing trifluoroacetic acid (TFA) and water is sufficient to simultaneously cleave the peptide from the resin and deprotect the acetonide group from the DOPA side chain. chempep.comsigmaaldrich.comlabmix24.com A common cleavage mixture is TFA/triisopropylsilane (B1312306) (TIS)/H2O (95:2.5:2.5). nih.gov The presence of water in the cleavage mixture is essential for the complete removal of the acetonide group. chempep.compeptide.com
Bioactive Peptide and Protein Engineering
The ability to incorporate DOPA into peptides using this compound opens up avenues for engineering bioactive peptides and proteins with novel properties. DOPA residues are known to be involved in bioadhesion and the formation of structural materials in nature. nih.gov By strategically placing DOPA residues, synthetic peptides can be designed to mimic these natural functions. For example, DOPA-containing peptides have been synthesized for applications in biomimetic materials and as potential therapeutic compounds. biosynth.com The catechol moiety of DOPA can also form complexes with metal ions, a property that can be exploited in the design of peptides that adhere to metal surfaces. bachem.com
Synthesis of Peptides Derived from Marine Organism Adhesive Proteins (e.g., Mytilus edulis, Phragmatopoma californica)
The remarkable underwater adhesive properties of marine organisms like the blue mussel (Mytilus edulis) and the sandcastle worm (Phragmatopoma californica) are largely attributed to the presence of DOPA residues in their adhesive proteins. nih.govrsc.orgnih.gov These proteins, often referred to as mussel foot proteins (Mfps) or cement proteins, are rich in DOPA, which plays a crucial role in both adhesion to surfaces and cohesive cross-linking within the adhesive plaque. nih.govnih.gov
The synthesis of peptides mimicking the sequences of these natural adhesive proteins is a key strategy for developing novel bio-inspired adhesives. This compound is an essential tool in this endeavor. For instance, researchers have successfully incorporated this protected amino acid into synthetic peptides derived from the cement proteins Pc-1 and Pc-2 of Phragmatopoma californica. nih.gov These cement proteins are known to contain DOPA and are critical for the worm's ability to construct its protective tube from sand and shell fragments. nih.govnih.gov Similarly, peptides inspired by the DOPA-rich sequences of Mytilus edulis foot proteins, such as Mefp-5, can be synthesized using this compound to investigate the fundamental mechanisms of mussel adhesion. nih.gov The ability to precisely place DOPA residues within a peptide sequence allows for systematic studies of how DOPA content and position affect adhesive strength and curing.
Incorporation into Peptides for Enhanced Biological Activity and Specificity
The incorporation of DOPA into peptides is not limited to adhesive applications. The unique chemical properties of the DOPA catechol side chain can be harnessed to enhance the biological activity and specificity of various peptides. L-DOPA itself is a precursor to several important catecholamine neurotransmitters. nih.gov By incorporating DOPA into peptide sequences, researchers can create peptidomimetics with tailored pharmacological profiles. nih.gov The use of this compound in solid-phase peptide synthesis provides a straightforward method to introduce DOPA at specific positions within a peptide chain, thereby influencing its interaction with biological targets. chempep.com This approach allows for the systematic exploration of structure-activity relationships, potentially leading to the development of more potent and selective therapeutic peptides.
Design of DOPA-Peptide Substrates for Enzyme Recognition and Activity Sensing
The DOPA residue can serve as a recognition motif and a reactive center for various enzymes, most notably tyrosinase. wikipedia.orgnih.gov Tyrosinase catalyzes the oxidation of DOPA to DOPAquinone, a key step in melanin (B1238610) biosynthesis and sclerotization processes in many organisms. wikipedia.org By synthesizing peptides containing DOPA using this compound, researchers can create specific substrates to study the kinetics and inhibition of tyrosinase and other related enzymes.
These DOPA-containing peptides can be designed to mimic the natural substrates of these enzymes, providing valuable tools for biochemical assays and high-throughput screening of potential enzyme inhibitors. Furthermore, the enzymatic conversion of the DOPA residue can be coupled to a detectable signal, such as a change in fluorescence or absorbance, enabling the development of sensitive biosensors for enzyme activity. The ability to synthetically produce these peptide substrates with high purity and defined sequences is crucial for the reliability and reproducibility of such assays.
Development of Therapeutic Peptides with DOPA Residues
The inclusion of DOPA in therapeutic peptides is an emerging area of research with significant potential. nih.gov The catechol group of DOPA can engage in various interactions, including hydrogen bonding, metal chelation, and redox reactions, which can be exploited to enhance the therapeutic efficacy of peptides. rsc.org For example, the antioxidant properties of the catechol group could be beneficial in peptides designed to combat oxidative stress-related diseases. rsc.org
Furthermore, the ability of DOPA to interact with biological surfaces could be used to improve the targeting and retention of therapeutic peptides at specific sites in the body. The synthesis of such DOPA-containing therapeutic peptides is facilitated by the use of this compound, which allows for the precise and efficient incorporation of DOPA into the desired peptide sequence. nih.govchempep.com This synthetic control is essential for optimizing the therapeutic properties of the peptide and for conducting detailed structure-activity relationship studies.
Advanced Biomaterials and Functional Coatings
The unique adhesive and cross-linking capabilities of DOPA have inspired the development of a wide range of advanced biomaterials and functional coatings. rsc.orgnih.gov this compound is a key component in the bottom-up synthesis of peptide-based materials with tailored properties.
Bioadhesive Materials Inspired by Mussel Adhesion Mechanisms
The robust underwater adhesion of mussels has long been a source of inspiration for materials scientists. rsc.orgnih.gov By synthesizing peptides that mimic the DOPA-rich sequences of mussel foot proteins, researchers are developing powerful bioadhesives for a variety of applications, particularly in the medical and dental fields. nih.gov The use of this compound allows for the creation of well-defined peptide-based adhesives where the concentration and distribution of DOPA residues can be precisely controlled. nih.gov This control is critical for optimizing the adhesive strength, cohesive properties, and curing time of the material. These synthetic bioadhesives have shown promise for applications such as tissue repair, wound closure, and as dental cements. nih.gov
| Application Area | Key DOPA-Mediated Interaction | Example Research Finding |
| Tissue Repair | Covalent cross-linking and interfacial bonding | DOPA-containing hydrogels exhibit strong adhesion to soft tissues. nih.gov |
| Dental Adhesives | Adhesion to mineralized tissues like enamel and dentin | Peptides with high DOPA content show enhanced binding to hydroxyapatite. |
| Underwater Adhesives | Displacement of water and formation of strong interfacial bonds | Synthetic peptides mimicking Mfp-5 demonstrate robust adhesion in aqueous environments. nih.gov |
Surface Functionalization of Biomaterials and Biomedical Devices (e.g., PEEK, titanium implants)
Many biomaterials used in medical implants, such as polyetheretherketone (PEEK) and titanium, are chosen for their bulk mechanical properties and biocompatibility, but they often lack the surface properties necessary for optimal integration with surrounding tissues. nih.govresearchgate.netuacj.mx Surface functionalization with bioactive molecules is a common strategy to improve the performance of these implants. DOPA-containing peptides, synthesized using this compound, are excellent candidates for this purpose.
The catechol side chain of DOPA exhibits strong binding affinity to a wide range of inorganic and organic surfaces, including metal oxides like titanium dioxide and polymers like PEEK. ntu.edu.sgnih.gov By anchoring DOPA-containing peptides to the surface of an implant, it is possible to create a bioactive interface that can promote cell adhesion, proliferation, and differentiation, leading to improved tissue integration and long-term implant stability. For example, functionalizing the surface of PEEK implants with peptides containing DOPA and cell-adhesive motifs like RGD has been shown to enhance the attachment and growth of bone cells. nih.govresearchgate.netuacj.mx Similarly, coating titanium implants with DOPA-based peptides can improve their integration with bone tissue.
| Biomaterial | Desired Outcome of Functionalization | Role of DOPA-Peptide |
| PEEK | Enhanced bone integration | Promotes osteoblast adhesion and proliferation. nih.govresearchgate.net |
| Titanium Implants | Improved osseointegration | Forms a stable, biocompatible coating that encourages bone growth. ntu.edu.sg |
| Medical Sensors | Increased biocompatibility and signal stability | Creates a stable interface between the sensor and biological tissue. |
Novel Chemical Probes and Biosensors
The unique chemical properties of the DOPA catechol group also make it a valuable component in the design of chemical probes and biosensors.
Quantum dots (QDs) are semiconductor nanocrystals with unique photophysical properties that make them excellent fluorescent probes. The fluorescence of QDs can be quenched by electron transfer processes, a phenomenon that can be exploited for sensing applications.
DOPA-containing peptides have been developed as non-perturbative sensors for enzyme activity based on QD fluorescence quenching. nih.gov When a DOPA residue is incorporated into a peptide sequence, it can effectively quench the photoluminescence of nearby QDs through an electron transfer mechanism. nih.gov This quenching is reversed when the peptide is cleaved by an enzyme, restoring the QD fluorescence.
This system offers several advantages:
Direct Monitoring: It allows for the direct and quantitative monitoring of both endopeptidase and exopeptidase activity. nih.gov
Minimal Perturbation: DOPA can often replace a phenylalanine or tyrosine residue in a peptide sequence without significantly altering the peptide's structure or its recognition by enzymes. nih.gov
Versatility: The system is adaptable to a wide range of peptide substrates for sensing the activity of various enzymes. nih.gov
This approach provides a robust and broadly applicable platform for developing novel biosensors for enzyme activity.
L-DOPA is a cornerstone in the treatment of Parkinson's disease, as it is the metabolic precursor to the neurotransmitter dopamine (B1211576) and can cross the blood-brain barrier. researchgate.net The synthesis of L-DOPA and its derivatives is therefore of significant interest in neuroscience research. This compound serves as a key building block for the synthesis of DOPA-containing peptides, which can be used to study various neurological processes. nih.gov
While much of the research focuses on incorporating L-DOPA into peptides, there is also interest in developing novel modified DOPA amino acids as research tools. The synthesis of these molecules often requires protecting the reactive catechol and amine groups, highlighting the utility of precursors like this compound. For example, a facile synthesis of this compound has been reported, which was then used to incorporate DOPA into a short peptide. nih.gov This demonstrates the fundamental role of such protected derivatives in making DOPA accessible for chemical synthesis.
Furthermore, research into "false neurotransmitters" derived from L-DOPA metabolism is an active area of investigation in Parkinson's disease. mdpi.com The ability to synthesize specific, modified DOPA analogues could provide valuable probes to dissect these complex neurochemical pathways. While direct examples of novel, standalone modified DOPA amino acids for neuroscience research derived from this compound are not extensively detailed in the literature, the foundational chemistry enabled by this compound is critical for advancing such research.
Exploration in Cosmetic Chemistry for Antioxidant Properties
The exploration of L-DOPA derivatives in cosmetic chemistry is an emerging field, largely centered on the potent antioxidant and reactive oxygen species (ROS) scavenging capabilities inherent to the catechol group of the DOPA molecule. researchgate.net While direct research on the cosmetic applications of this compound is limited, the foundational knowledge of DOPA's antioxidant effects provides a strong basis for its potential in skincare formulations.
The core of DOPA's antioxidant activity lies in its 3,4-dihydroxyphenylalanine structure. This catechol moiety is a highly effective scavenger of free radicals, which are major contributors to skin aging and damage. researchgate.net The presence of two adjacent hydroxyl groups on the benzene (B151609) ring allows the molecule to donate hydrogen atoms to neutralize reactive oxygen species, thereby preventing oxidative damage to cellular components. researchgate.net This inherent antioxidant capacity has led researchers to investigate various DOPA derivatives for their potential in cosmetic and dermatological applications. researchgate.netnih.gov
One area of interest is in the development of anti-aging and skin-whitening products. nih.govmdpi.com Oxidative stress is a key factor in the degradation of collagen and elastin, leading to wrinkles and loss of skin elasticity. By neutralizing free radicals, DOPA and its derivatives can help protect these vital skin proteins. tandfonline.com Furthermore, L-DOPA is a precursor in the melanin synthesis pathway, and its derivatives are being explored for their ability to modulate this process, potentially offering skin-lightening benefits. nih.govmdpi.com
The use of protected DOPA derivatives, such as those with Fmoc and acetonide groups, in cosmetic science is conceptually advantageous. These protecting groups can enhance the stability of the reactive catechol group, preventing its premature oxidation and allowing for controlled delivery and activity within a cosmetic formulation. A study on a related protected L-DOPA derivative, Boc-L-DOPA(Bn)2-OH, demonstrated its utility in forming a hydrogel that could encapsulate and enhance the activity of other antioxidant compounds. unibo.it This suggests a potential dual role for protected DOPA derivatives: as active antioxidants themselves and as functional ingredients for creating advanced delivery systems for other cosmetic actives. unibo.it
The potential application of catechol-containing compounds in cosmetics is further supported by research into their ability to inhibit matrix metalloproteinases (MMPs). tandfonline.com MMPs are enzymes that break down the extracellular matrix, including collagen, and their activity is often elevated by sun exposure and inflammation. By inhibiting MMPs and reducing oxidative stress, catechol derivatives could offer a comprehensive approach to skin protection and rejuvenation. tandfonline.com
While the direct application of this compound in commercial cosmetic products is not yet established, the scientific foundation for the use of DOPA derivatives is strong. Future research will likely focus on optimizing the stability, delivery, and efficacy of these compounds in topical formulations to harness their full antioxidant potential for skin health.
Table 1: Antioxidant Properties of DOPA and Related Catechol Compounds
| Compound/Derivative | Antioxidant Mechanism | Potential Cosmetic Application | Research Finding Reference |
| L-DOPA | Free radical scavenging, hydrogen donation from catechol group. | Anti-aging, skin-whitening, protection against oxidative stress. | researchgate.net |
| Catechol | Efficient antioxidant molecule, stabilizes radicals through electron delocalization. | Anti-aging, wound healing support. | researchgate.net |
| Boc-L-DOPA(Bn)2-OH | Forms a gel matrix that enhances the activity of other antioxidants. | Advanced delivery systems for cosmetic actives. | unibo.it |
| Catechol-based MMP Inhibitors | Inhibition of matrix metalloproteinases, reduction of oxidative stress. | Protection against photoaging, anti-inflammatory. | tandfonline.com |
Advanced Research Considerations and Future Directions
Translational Research and Clinical Applications
The unique adhesive and biocompatible properties of DOPA have inspired a wealth of research into its application in medicine. By incorporating DOPA or its derivatives into polymers, nanoparticles, and hydrogels, scientists are creating advanced materials for drug delivery and tissue regeneration. rsc.orgresearchgate.net Much of this work utilizes polydopamine (PDA), a polymer formed by the oxidative self-polymerization of dopamine (B1211576), which shares the key catechol functional group with DOPA. mdpi.comacs.org
Drug Delivery: DOPA-modified materials are excellent candidates for creating drug delivery systems. PDA can be easily coated onto the surface of various nanoparticles, creating a biocompatible shell that can be further functionalized. nih.govrsc.orghilarispublisher.com These PDA-based systems can be loaded with therapeutic agents for controlled release. hilarispublisher.com For example, L-DOPA itself has been formulated into polymeric nanoparticles and nanomicellar systems to improve its delivery to the brain for the treatment of Parkinson's disease, potentially via intranasal or transdermal routes that bypass first-pass metabolism. nih.govnih.gov Mesoporous silica (B1680970) nanoparticles have also been engineered to carry and release L-DOPA in a pH-responsive manner, preventing premature release in the stomach and allowing for sustained delivery in the intestine. rsc.org
Tissue Engineering: In tissue engineering, the goal is to create scaffolds that support and encourage the growth of new tissue. The adhesive nature of DOPA is highly advantageous for this application, as it promotes cell attachment to the scaffold material. frontiersin.orgnih.gov
Bone and Musculoskeletal Regeneration: PDA coatings on scaffolds made from materials like polycaprolactone (B3415563) (PCL) have been shown to significantly enhance the adhesion, proliferation, and differentiation of bone marrow stem cells. mdpi.comacs.org This promotes osteogenesis (bone formation) and improves the integration of implants with existing bone tissue. mdpi.comfrontiersin.orgacs.org These adhesive hydrogels can also act as surgical adhesives, potentially reducing the need for sutures. researchgate.net
Nerve Tissue Engineering: PDA-modified scaffolds are also promising for repairing nerve damage. nih.gov They have been shown to enhance the adhesion and differentiation of neural stem cells into neurons. frontiersin.orgnih.govnih.gov By coating scaffolds with PDA and then immobilizing growth factors, researchers can create a microenvironment that guides nerve regeneration. frontiersin.orgnih.gov
The versatility of DOPA chemistry allows for the creation of multifunctional materials that not only provide a structural scaffold but also deliver bioactive molecules, making it a powerful tool in translational research. nih.gov
Further Development of DOPA-Containing Therapeutic Compounds
The foundational role of L-DOPA as a precursor to the neurotransmitter dopamine has established it as a cornerstone therapy for Parkinson's disease. nih.govwikipedia.org However, therapeutic strategies are continually evolving to enhance efficacy and bioavailability. The incorporation of DOPA into peptides using Fmoc-DOPA(acetonide)-OH as a starting material opens new avenues for creating sophisticated therapeutic agents. These DOPA-containing peptides could be designed as prodrugs, aiming to improve transport across the blood-brain barrier or to achieve targeted delivery, thereby increasing the therapeutic window and minimizing side effects associated with systemic dopamine precursor administration. researchgate.net
Research into DOPA-containing peptides extends beyond neurodegenerative diseases. The catechol group is a known antioxidant and radical scavenger. researchgate.net Peptides engineered with DOPA residues could be developed as targeted antioxidants, mitigating cellular damage in a variety of pathological conditions. The ability to precisely place DOPA within a peptide sequence allows for the fine-tuning of its chemical properties and biological interactions, a significant advancement over the administration of the free amino acid. researchgate.net This tailored approach could lead to novel treatments for conditions involving oxidative stress and inflammation.
Impact on Medical Device Integration and Biocompatibility
A significant area of innovation driven by DOPA chemistry is in the field of biomedical materials and medical device coatings. Inspired by the powerful underwater adhesion of marine mussels, which relies on DOPA-rich proteins, researchers are developing DOPA-functionalized polymers and peptides to serve as biocompatible adhesives and surface modifiers. wikipedia.orgresearchgate.netnih.gov this compound is a key component for synthesizing peptide sequences that mimic these natural adhesive proteins. nih.gov
When applied as a coating to medical implants (e.g., titanium alloys for orthopedic or dental use), DOPA-containing peptides can dramatically improve integration with host tissue. The catechol side chain forms strong bonds with both organic surfaces (like bone tissue) and inorganic materials, promoting osseointegration and reducing the risk of implant failure. nih.gov Furthermore, these coatings can enhance the biocompatibility of devices by creating surfaces that resist biofouling—the undesirable adsorption of proteins and microorganisms that can lead to device failure and infection. researchgate.net The versatility of polydopamine and related peptide coatings allows for the subsequent attachment of other bioactive molecules, such as growth factors or antimicrobial agents, to create multifunctional, intelligent medical device surfaces. nih.gov
Challenges and Limitations in the Utilization of this compound
Despite its utility, the synthesis and application of this compound are not without challenges. Addressing these limitations is crucial for its transition from a specialized laboratory reagent to a widely used building block in commercial applications.
Optimization of Yields and Purity in Large-Scale Synthesis
Recent research has focused on creating more efficient and economically viable synthetic pathways. New two-step strategies have been reported that significantly simplify the process and improve yields, making the compound more accessible. sioc-journal.cnsioc-journal.cn These advancements are critical for enabling the broader research and potential commercialization of DOPA-containing peptides and materials.
Table 1: Comparison of Synthesis Strategies for this compound
| Aspect | Traditional Synthesis Challenges | Modern Synthesis Improvements |
|---|---|---|
| Prerequisites | Required full protection of both amino and carboxyl groups for successful acetonide cyclization. nih.gov | Streamlined multi-step processes into fewer, more efficient reactions. sioc-journal.cn |
| Yield & Purity | Often resulted in low overall yields and required extensive purification. sioc-journal.cn | Achieves higher yields and satisfactory purity for use in SPPS. nih.gov |
| Complexity | Described as tedious and involving multiple complex steps. sioc-journal.cnsioc-journal.cn | Simplified two-step strategies have been developed. sioc-journal.cn |
| Side Reactions | Prone to the formation of Pictet-Spengler isoquinoline (B145761) byproducts. msu.edunih.gov | Optimized conditions minimize the formation of unwanted byproducts. nih.gov |
Managing Reactivity of the Deprotected Catechol Group
While the acetonide group provides excellent protection during peptide synthesis, its removal unveils the highly reactive catechol moiety. nih.gov The deprotected catechol is susceptible to oxidation, especially under neutral or basic pH conditions in the presence of oxygen. nih.gov This oxidation generates highly reactive DOPA-quinone species. nih.gov
This reactivity is a double-edged sword. On one hand, it is essential for the adhesive and cross-linking functions desired in biomaterials. nih.gov On the other hand, uncontrolled oxidation can lead to undesirable polymerization, reactions with other nucleophilic residues in the peptide, or interactions with proteins and other molecules in a biological environment. nih.govrsc.org Therefore, a significant challenge is to manage the conditions (e.g., pH, oxygen scavengers, antioxidants) following deprotection to control the fate of the catechol group and ensure it performs its intended function without causing unwanted side effects.
Addressing Potential Side Reactions in Complex Peptide Sequences
The incorporation of this compound into long or complex peptide sequences using Fmoc-SPPS is subject to the same side reactions that can plague the synthesis of any peptide. bibliomed.org These include the formation of diketopiperazines at the dipeptide stage, which can cleave the growing chain from the resin, and aspartimide formation when Aspartic acid is present, which can lead to epimerization and chain branching. iris-biotech.depeptide.comresearchgate.net
In addition to these general issues, DOPA itself presents a unique challenge. During the synthesis of the protected monomer itself, a common side reaction is the Pictet-Spengler condensation, which can occur when attempting to directly protect L-DOPA or its simple esters with acetone (B3395972), leading to the formation of a tetrahydroisoquinoline instead of the desired acetonide-protected catechol. msu.edunih.gov Careful selection of the synthetic route is necessary to avoid this outcome. When planning the synthesis of a complex DOPA-containing peptide, both the general and specific potential side reactions must be considered to maximize the yield and purity of the final product.
Table 2: Common Side Reactions in Fmoc-SPPS of DOPA-Containing Peptides
| Side Reaction | Description | Mitigation Strategy |
|---|---|---|
| Pictet-Spengler Condensation | An intramolecular reaction that can occur during the synthesis of the DOPA monomer, forming an unwanted tetrahydroisoquinoline byproduct instead of the acetonide. msu.edu | Use of a synthetic route that protects the amino and carboxyl groups of L-DOPA prior to acetonide protection. nih.gov |
| Diketopiperazine (DKP) Formation | Intramolecular cyclization of the N-terminal dipeptide after Fmoc deprotection, leading to chain cleavage from the resin. Prevalent with Proline at the C-terminus. peptide.comresearchgate.net | Use of dipeptide building blocks or specialized resins like 2-chlorotrityl chloride resin. peptide.com |
| Aspartimide Formation | Intramolecular cyclization of an Aspartate residue, which can lead to racemization and the formation of β- and piperidide-linked peptides. iris-biotech.depeptide.com | Use of bulky ester protecting groups for the Asp side chain or adding HOBt to the deprotection solution. peptide.com |
| Catechol Oxidation | Occurs after deprotection of the acetonide group, leading to reactive quinones that can cause unwanted polymerization or side reactions. nih.govnih.gov | Perform deprotection and subsequent steps under acidic conditions or in an inert atmosphere; use of antioxidants. |
Cost-Effectiveness of Synthesis for Broader Application
Ultimately, the widespread adoption of DOPA-containing peptides in therapeutics and advanced materials hinges on the cost-effectiveness of producing the key building block, this compound. For many years, the high cost associated with tedious, low-yield syntheses limited its use to specialized academic research. sioc-journal.cn For applications like bulk hydrogel formation or coating large surface areas on medical devices, the cost of the raw materials is a critical consideration.
The development of simpler, more efficient two-step synthetic methods represents a significant breakthrough in addressing this limitation. sioc-journal.cnsioc-journal.cn By reducing the number of synthetic steps, improving yields, and potentially lowering purification costs, these newer methods make this compound a more economically viable option. Further process optimization and scaling up production will be essential to lower the cost barrier and unlock the full potential of this versatile compound for broader scientific and commercial application.
Conclusion and Outlook
Summary of Key Research Advancements with Fmoc-DOPA(acetonide)-OH
Research centered on this compound has led to several key advancements, primarily in the efficient synthesis of peptides containing the reactive amino acid L-DOPA. The acetonide protecting group for the catechol side chain has proven to be a robust and reliable strategy, compatible with the widely used Fmoc-based solid-phase peptide synthesis (SPPS). nih.gov
A significant breakthrough was the development of a facile and cost-effective synthesis for this compound itself. sioc-journal.cn Early methods were often complex and resulted in racemic mixtures, requiring additional chiral separation steps. google.com Newer, streamlined synthetic routes have made this crucial building block more accessible for widespread use. nih.govsioc-journal.cn These methods often involve the protection of the amino and carboxyl groups of L-DOPA prior to the acetonide cyclization of the catechol, ensuring the retention of stereochemistry. nih.gov
The utility of this compound has been demonstrated in the successful incorporation into short peptide sequences derived from marine organisms, such as tubeworm cement proteins. nih.gov This highlights its effectiveness as a building block for creating biomimetic peptides. nih.govgoogle.com The stability of the acetonide group under standard SPPS coupling and Fmoc deprotection conditions, followed by its clean removal during final cleavage, underscores its practical advantages. google.comchempep.com
Below is an interactive data table summarizing the key properties of this compound:
| Property | Value | Reference |
| Chemical Formula | C₂₇H₂₅NO₆ | sigmaaldrich.comsigmaaldrich.com |
| Molecular Weight | 459.49 g/mol | sigmaaldrich.comsigmaaldrich.com |
| CAS Number | 852288-18-7 | chempep.comsigmaaldrich.comokeanos.com.cn |
| Appearance | White to off-white powder | sigmaaldrich.com |
| Application | Fmoc solid-phase peptide synthesis | chempep.comsigmaaldrich.comsigmaaldrich.com |
Anticipated Future Research Avenues and Innovations
The foundation laid by research on this compound is expected to propel several future research directions. A primary focus will likely be the synthesis of more complex and longer DOPA-containing peptides and proteins. This could lead to the development of novel biomaterials with enhanced adhesive and mechanical properties, inspired by natural systems like mussel adhesive proteins. sioc-journal.cn
Further exploration into the surface chemistry of materials functionalized with peptides synthesized using this compound is another promising avenue. The catechol moiety of DOPA is known for its ability to form strong complexes with various metal ions and oxides, a property that can be harnessed for advanced coatings, biosensors, and drug delivery systems. bachem.com The controlled incorporation of DOPA residues will allow for precise tuning of these interactions.
Innovations in the synthetic methodology itself may also continue. While current syntheses are effective, there is always room for improvement in terms of yield, cost-effectiveness, and environmental impact. The development of even more efficient or "greener" synthetic protocols for this compound would further broaden its accessibility and application.
Broader Impact of this compound on Chemical and Materials Science
The availability of this compound has had a significant ripple effect across chemical and materials science. By simplifying the synthesis of DOPA-peptides, it has accelerated research into bio-adhesion and the development of wet-environment adhesives. sioc-journal.cnbachem.com This has far-reaching implications for medical applications, such as surgical glues and tissue repair scaffolds, as well as for industrial applications like anti-fouling coatings for marine equipment. researchgate.net
In the realm of materials science, the ability to precisely incorporate DOPA into peptide sequences allows for the creation of "smart" materials. These materials can be designed to respond to specific environmental stimuli, such as pH or the presence of certain metal ions, leading to changes in their structure or function.
Furthermore, the study of peptides containing DOPA, facilitated by this key building block, contributes to a more fundamental understanding of the structure-property relationships in biological materials. This knowledge is invaluable for the rational design of new polymers and composites with tailored properties, pushing the boundaries of what is possible in materials engineering.
Q & A
Q. What are the common synthetic routes for Fmoc-DOPA(acetonide)-OH, and how do yields compare?
Methodological Answer: Two primary routes are documented:
- Route 1 : Starting with L-DOPA, carboxyl and amino groups are sequentially protected. SOCl₂/MeOH esterification replaces traditional CH₃I/KHCO₃/DMF methods to avoid iodine waste. Acetonide protection is achieved using 2,2-dimethoxypropane (DMP) and CaCl₂ to shift equilibrium, yielding intermediates like Boc-DOPA(acetonide)-OH. Subsequent Fmoc coupling yields the final product with ~74% efficiency .
- Route 2 : Phthalimide (Phth) or trifluoroacetyl (Tfa) groups protect the amino group. Tfa simplifies deprotection (LiOH removes both Tfa and methyl ester), reducing synthesis steps from 6 to 5 and doubling yields compared to Phth-based routes . Key Consideration: Route 2 is preferred for scalability and reduced toxicity.
Q. Why is acetonide protection critical for DOPA derivatives in peptide synthesis?
Methodological Answer: The catechol group in DOPA is prone to oxidation and side reactions during SPPS. Acetonide protection:
- Stabilizes the catechol via cyclic ketal formation, preventing unwanted crosslinking or degradation.
- Allows selective deprotection under mild acidic conditions (e.g., TFA) without disrupting Fmoc groups . Validation: Structural studies confirm preserved integrity during coupling, as shown in crystal data (Table S1, ).
Advanced Research Questions
Q. How do amino-protecting groups (e.g., Phth vs. Tfa) influence synthesis efficiency and downstream applications?
Methodological Answer:
- Phth : Requires hydrazine for deprotection, which can complicate purification and reduce yields.
- Tfa : Simultaneous deprotection with LiOH streamlines synthesis, improving yields (85–90% vs. 40–50% for Phth) and reducing side products . Data-Driven Insight: Tfa-based routes are optimal for high-purity this compound in biomedical applications (e.g., antifouling coatings ).
Q. What challenges arise when incorporating this compound into solid-phase peptide synthesis (SPPS)?
Methodological Answer:
- Coupling Efficiency : Use HBTU/DIEA or HATU/DIPEA as activators to mitigate steric hindrance from the acetonide group. Manual coupling with 2–3 eq of this compound ensures complete reaction .
- Purification : Reverse-phase HPLC with acetonitrile/TFA gradients resolves hydrophobic byproducts. Lyophilization preserves catechol functionality . Case Study: Cyclo(DOPA-Ser) synthesis achieved 72% yield using optimized SPPS protocols (Table 1, ).
Q. How does this compound enhance biomaterial design (e.g., antifouling surfaces)?
Methodological Answer:
- Self-Assembly : The acetonide group promotes β-sheet formation, enabling structural transitions (e.g., fibril-to-crystal) under pH/temperature control, as shown in turbidity assays (Fig. S1, ).
- Surface Functionalization : DOPA’s catechol moiety enables robust adhesion to metal oxides and polymers. Coating with zwitterionic polymer brushes (e.g., pSBMA) via ATRP initiators (e.g., BrYKY peptide) reduces protein adsorption by >90% (verified by AFM ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
